2-FLUORO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-8-10(18-16-9)6-7-15-13(17)11-4-2-3-5-12(11)14/h2-5,8H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBDPRIJVNWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Coupling with Benzamide: The final step involves coupling the oxazole derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxazole derivatives.
Scientific Research Applications
2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are:
- Fluorinated benzamide core : Enhances electronegativity and influences pharmacokinetics.
- Ethylamine linker : Provides flexibility for optimal target engagement.
Table 1: Structural Comparison with Analogous Compounds
Crystallographic and Computational Analysis
- Structural Confirmation : Tools like SHELX and ORTEP-3 (used in and ) are critical for resolving molecular conformations. For example, X-ray analysis confirmed the planar benzamide core in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Conformational Stability : The ethylamine linker in the target compound likely adopts a gauche conformation, optimizing interactions with hydrophobic pockets, as seen in related isoxazole derivatives .
Biological Activity
2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molar Mass : 235.24 g/mol
- CAS Number : Not specifically listed but related compounds have been noted in the literature.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets that may include enzymes and receptors involved in cancer progression and inflammation. The presence of the oxazole moiety suggests potential interactions with biological systems due to its known reactivity and ability to form hydrogen bonds.
Anticancer Activity
Research indicates that derivatives containing the oxazole ring exhibit significant anticancer properties. In studies focused on similar compounds, several exhibited cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.63 | |
| 1,2-Oxadiazole Derivative | U-937 (Leukemia) | <0.12 | |
| 1,2-Oxadiazole Derivative | A549 (Lung Cancer) | 0.75 |
These findings suggest that compounds with similar structural features can induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as p53 and caspase activation.
Antimicrobial Activity
Compounds related to this compound have shown antimicrobial properties. For instance, studies on oxazole derivatives indicate effectiveness against various bacterial strains, which could be attributed to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
-
Study on Anticancer Effects : A study evaluated a series of oxazole derivatives for their anticancer properties. The lead compound demonstrated an IC value comparable to established chemotherapeutics like doxorubicin, indicating significant potential for further development.
- Findings : The compound induced apoptosis in MCF-7 cells through mitochondrial pathways and showed promise in vivo in xenograft models.
-
Antimicrobial Evaluation : Another study assessed the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxazole structure could enhance antibacterial efficacy.
- Results : The most potent derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
